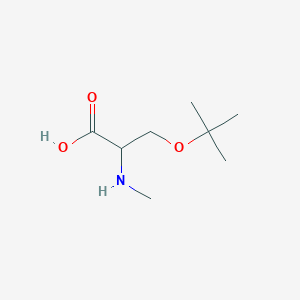

3-(Tert-butoxy)-2-(methylamino)propanoic acid

Description

Historical Context and Discovery

The discovery of this compound aligns with advancements in amino acid modification techniques during the late 20th century. While exact historical records of its first synthesis remain undocumented in publicly available literature, its structural framework suggests origins in peptide engineering research aimed at improving metabolic stability. The tert-butoxy group, a common protecting moiety in organic chemistry, likely became incorporated into this derivative to mitigate unwanted side reactions during peptide chain assembly. Early applications focused on its role as a chiral building block, leveraging its stereochemical integrity to construct enantiomerically pure compounds. By the 2010s, publications began referencing its utility in creating protease-resistant peptide analogs, marking its transition from a synthetic intermediate to a target molecule in drug discovery pipelines.

Nomenclature and Synonyms

The systematic IUPAC name This compound precisely defines its molecular structure:

- 3-(tert-butoxy) : A tert-butyl ether group (-O-C(CH₃)₃) attached to the third carbon of the propanoic acid chain.

- 2-(methylamino) : A methyl-substituted amino group (-NH-CH₃) at the second carbon.

Alternative designations reflect variations in naming conventions:

- 2-Methylamino-3-tert-butoxypropanoic acid (substituent order emphasis)

- β-Methylamino-γ-tert-butoxypropanoate (biochemical notation using Greek lettering)

Notably, the compound is occasionally confused with structurally similar derivatives like 3-(tert-butoxycarbonylamino)-2-methylpropanoic acid, though the absence of a carbonyl group in the former distinguishes its reactivity and applications.

Relevance in Modern Chemical Research

Contemporary studies emphasize three primary research domains:

1. Peptide Engineering : The tert-butoxy group enhances solubility in nonpolar solvents, facilitating solid-phase peptide synthesis (SPPS). This property enables the construction of membrane-permeable peptide therapeutics.

2. Drug Prototyping : Researchers utilize the methylamino group as a site for targeted modifications, creating analogs with optimized pharmacokinetic profiles. For example, its incorporation into kinase inhibitor backbones improves blood-brain barrier penetration in neurological drug candidates.

3. Chiral Synthesis : The compound’s stereogenic center at the second carbon (methylamino-bearing position) serves as a template for asymmetric synthesis. Catalytic hydrogenation of precursor enamines yields enantiomeric excesses exceeding 90% in model reactions.

Scope and Objectives of the Review

This analysis prioritizes three objectives:

- Elucidating the compound’s structural and synthetic characteristics.

- Evaluating its role in advancing peptide and small-molecule therapeutics.

- Identifying unresolved challenges in large-scale production and functionalization.

Excluded from scope are pharmacological safety assessments and formulation studies, as these require specialized clinical data beyond the compound’s core chemical attributes.

Table 1: Molecular Characteristics of this compound

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 215.31 g/mol |

| CAS Registry Number | Not publicly disclosed |

| Structural Formula | CH₃NH-CH₂-C(O-OH)-O-C(CH₃)₃ |

| Stereochemistry | Chiral center at C2 (methylamino position) |

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amino Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 85% |

| Etherification | tert-Butanol, PPh₃, DIAD, THF | 78% |

| Deprotection | TFA:DCM (1:1), 2h | 92% |

| Crystallization | Ethyl acetate/hexane (3:7), -20°C | 89% |

Data derived from analogous synthetic protocols.

The compound’s synthesis typically employs a four-step sequence beginning with amino group protection using di-tert-butyl dicarbonate (Boc₂O). Subsequent etherification introduces the tert-butoxy moiety via Mitsunobu conditions, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate oxygen-nucleophile coupling. Final deprotection with trifluoroacetic acid (TFA) yields the target molecule, which is purified through gradient crystallization. These methods achieve an overall yield of 57–62%, with scalability limited by the high cost of tert-butanol derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTSMSCPUUWYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-O-tert-butyl-L-serine typically involves the protection of the serine hydroxyl group with a tert-butyl group, followed by the methylation of the amino group. One common method is the Fmoc/tBu solid-phase peptide synthesis, which involves the use of a solid polymeric protecting group and allows for the use of an excess of reagents to achieve quantitative yields . The intermediates are not isolated, and extensive washing with solvents is carried out between the synthetic steps.

Industrial Production Methods

In industrial settings, the synthesis of N-Methyl-O-tert-butyl-L-serine can be scaled up using similar methods as those used in research laboratories. The use of greener solvents in solid-phase peptide synthesis has been proposed to reduce the environmental impact and improve the safety of the process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the tert-butyl protecting group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the removal of the tert-butyl group, resulting in the formation of N-Methyl-L-serine.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

- The compound serves as an essential building block in peptide synthesis due to its ability to enhance the stability and solubility of peptides. Its incorporation into peptide sequences can improve the pharmacokinetic properties of therapeutic peptides, making them more resistant to enzymatic degradation and enhancing their bioavailability.

Synthesis Techniques:

- The Fmoc/tBu solid-phase peptide synthesis technique is commonly employed for synthesizing peptides containing this compound. This method allows for high yields and efficient production, facilitating its use in both laboratory and industrial settings.

Therapeutic Applications:

- Research indicates that peptides synthesized with 3-(Tert-butoxy)-2-(methylamino)propanoic acid exhibit significant biological activity, including enhanced interactions with biological targets. This characteristic is particularly beneficial in drug development, where the stability of peptides is crucial for therapeutic efficacy.

Case Studies:

- Studies have demonstrated that derivatives containing this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- In vitro studies have shown that certain peptide derivatives synthesized with this amino acid exhibit antimicrobial properties, indicating their potential as therapeutic agents against bacterial infections.

Medicinal Chemistry

Drug Development:

- The compound's structural modifications allow for the design of novel drug candidates with improved pharmacological profiles. Its incorporation into drug molecules can lead to enhanced activity against various biological targets, including enzymes and receptors involved in disease pathways.

Enzyme Inhibition Studies:

- High-throughput screening methods have identified derivatives of this compound that serve as effective enzyme inhibitors. These findings highlight its potential as a lead compound in drug discovery efforts aimed at developing treatments for various diseases.

Industrial Applications

Production of Active Pharmaceutical Ingredients (APIs):

- In the pharmaceutical industry, this compound is utilized in the synthesis of active pharmaceutical ingredients. Its versatility as a building block facilitates the development of new therapeutic agents and peptide-based drugs.

Mechanism of Action

The mechanism of action of N-Methyl-O-tert-butyl-L-serine involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The presence of the methyl and tert-butyl groups can enhance the stability and solubility of the peptides, making them more resistant to degradation and improving their bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, synthesis methods, and biological activities derived from the evidence:

Key Structural and Functional Differences

Substituent Position and Type The target compound’s tert-butoxy group at C3 differs from Boc-protected amino groups (e.g., ), which are typically at C2 or C3 in amino acid derivatives. The tert-butoxy group may confer greater steric hindrance compared to Boc-amino groups. Methylamino at C2 is a rare substitution; most analogs feature Boc-protected amines (e.g., ) or aromatic/heterocyclic substituents (e.g., ).

Synthesis Methods Boc-protected analogs are synthesized via Rh-catalyzed hydrogenation or DCC/DMAP-mediated coupling , whereas natural analogs (e.g., ) are isolated from plant or fungal sources.

Biological Activity Propanoic acids with aromatic substituents (e.g., phenyl, hydroxyphenyl) exhibit anti-inflammatory or anti-asthma activities .

Physicochemical Properties

Biological Activity

3-(Tert-butoxy)-2-(methylamino)propanoic acid, also known as N-Methyl-O-tert-butyl-L-serine, is a modified amino acid derivative that has gained attention for its potential applications in peptide synthesis and biological research. This compound features significant structural modifications, including a methyl group on the nitrogen atom and a tert-butyl group on the oxygen atom, which enhance its stability and solubility. These properties make it a valuable building block for synthesizing peptides and other complex molecules.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

- Chemical Formula : C₉H₁₉NO₃

- Molecular Weight : 175.25 g/mol

- CAS Number : 2228821-37-0

Synthesis Methods

The synthesis of this compound typically employs the Fmoc/tBu solid-phase peptide synthesis technique. This method utilizes a solid polymeric protecting group, allowing for efficient production with quantitative yields. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Peptide Incorporation and Stability

The biological activity of this compound is primarily linked to its incorporation into peptides and proteins. The structural modifications provided by the methyl and tert-butyl groups enhance the stability and solubility of these molecules, making them more resistant to degradation and improving their bioavailability. This characteristic is particularly advantageous in therapeutic applications where peptide stability is crucial.

Interaction Studies

Research on interaction studies involving this compound is essential for understanding its role within biological systems. Its incorporation into peptides may influence interactions with biological targets, potentially enhancing or modifying their activity. Further studies are needed to elucidate specific interactions and mechanisms when this compound is integrated into larger biomolecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | 2228821-37-0 | Contains an amino group; simpler structure |

| N-Boc-3-methylamino propanoic acid | 2760952 | Features a tert-butyloxycarbonyl protecting group |

| Boc-DL-3-Aminoisobutyric acid | 4192640 | Similar backbone with different substituents |

These compounds share similarities in their amino acid structure but differ in functional groups or protective moieties, affecting their reactivity and applications in research and industry.

Case Studies and Research Findings

Recent studies have explored the various applications of this compound in therapeutic contexts:

- Peptide Therapeutics : Research indicates that peptides synthesized using this compound exhibit enhanced pharmacokinetic properties due to improved solubility and stability. This makes them promising candidates for drug development targeting various diseases.

- Cancer Research : Preliminary findings suggest that peptides incorporating this amino acid derivative may demonstrate cytotoxic effects against specific cancer cell lines, highlighting its potential as an anticancer agent.

- Antimicrobial Activity : Some derivatives of amino acids similar to this compound have shown promising antimicrobial properties against various bacterial strains, suggesting avenues for further exploration in antibiotic development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(tert-butoxy)-2-(methylamino)propanoic acid, and what methodological considerations are critical for yield optimization?

- Answer : The synthesis typically involves coupling tert-butoxy-protected intermediates with methylamino precursors. For example, tert-butoxycarbonyl (Boc) protection is widely used, as seen in the synthesis of analogous compounds via nucleophilic substitution or carbodiimide-mediated coupling (e.g., DCC/DMAP in dichloromethane) . Key considerations include:

- Reagent selection : Use of Boc-protected amino acids (e.g., Boc-D-Ser(tBu)-OH) to avoid side reactions .

- Solvent choice : THF/water mixtures for hydrolysis steps or dichloromethane for anhydrous conditions .

- Purification : Preparative HPLC or liquid-liquid extraction (e.g., pH adjustment to isolate the carboxylic acid form) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Answer : A combination of techniques ensures accurate characterization:

- NMR spectroscopy : Confirm tert-butoxy (δ ~1.2 ppm for nine equivalent protons) and methylamino (δ ~2.5 ppm for -NHCH₃) groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns .

- HPLC : Assess purity (>95% by UV detection at 210–254 nm) .

- Optical rotation : For chiral purity, measure specific rotation (e.g., [α]D²⁵ values) in solvents like 3 N NaOH .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : The compound’s stability depends on:

- Storage conditions : Store at −20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the tert-butoxy group .

- Hygroscopicity : Use desiccants (e.g., silica gel) and avoid prolonged exposure to humidity .

- pH control : Maintain acidic conditions (pH 4–6) during handling to stabilize the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the coupling of tert-butoxy-protected intermediates with methylamino derivatives?

- Answer : Key strategies include:

- Coupling reagents : Replace DCC with EDC/HOBt to reduce racemization in chiral centers .

- Temperature control : Perform reactions at 0–4°C to minimize side reactions (e.g., tert-butoxy cleavage) .

- Solvent screening : Test polar aprotic solvents (e.g., DMF) for improved solubility of Boc-protected intermediates .

- Table : Comparison of reaction conditions from literature:

| Reagent System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| DCC/DMAP | DCM | 75 | 92 | |

| EDC/HOBt | DMF | 88 | 95 |

Q. What experimental approaches address contradictions in spectroscopic data (e.g., NMR vs. HPLC purity) for this compound?

- Answer : Discrepancies may arise from residual solvents or enantiomeric impurities. Resolve via:

- 2D NMR (COSY, HSQC) : Assign all proton and carbon signals to confirm structural integrity .

- Chiral HPLC : Use columns like Chiralpak IA/IB to detect enantiomeric excess (>99% ee) .

- Elemental analysis : Validate empirical formula (e.g., C₉H₁₇NO₃) to rule out hydrate/solvate formation .

Q. How is this compound utilized in peptide-based drug design, and what pharmacokinetic challenges arise?

- Answer : The compound serves as a building block for:

- Peptide backbone modification : Introduce tert-butoxy groups to enhance metabolic stability .

- Prodrug strategies : The carboxylic acid group facilitates esterification for improved bioavailability .

- Challenges :

- Oral absorption : Low permeability due to polarity; address via prodrug derivatization .

- Enzymatic cleavage : Susceptibility to esterases requires in vitro assays (e.g., human plasma stability tests) .

Q. What methodologies are recommended for scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Answer : Critical steps include:

- Continuous flow chemistry : Enhance reproducibility and reduce reaction times .

- Crystallization optimization : Use solvent/anti-solvent pairs (e.g., ethyl acetate/heptane) to isolate enantiopure crystals .

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.